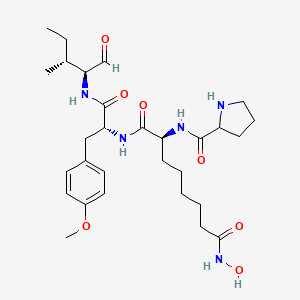

H-DL-Pro-Asu(NHOH)(NHOH)-D-Tyr(Me)-aIle-al

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de CHAP31 implique une série d'étapes de cyclisation. Le composé est représenté comme cyclo(-Asu(NHOH)-AA2-AA3-Pro ou Pip-)n, où Asu(NHOH) est l'acide ζ-hydroxamide-α-aminosubérique et Pip est l'acide pipécolique. La structure tétrapeptidique (n=1) est préférée à la structure octapeptidique (n=2). La synthèse implique une cyclisation peptidique suivie d'une métathèse de fermeture de cycle (RCM) pour fusionner les chaînes latérales aliphatiques . Le choix de la voie synthétique dépend de la configuration des acides aminés impliqués dans le processus de cyclisation .

Analyse Des Réactions Chimiques

CHAP31 subit diverses réactions chimiques, notamment :

Oxydation et réduction : Ces réactions impliquent le transfert d'électrons entre les molécules, modifiant l'état d'oxydation du composé.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel dans la molécule par un autre.

Cyclisation : Il s'agit d'une réaction clé dans la synthèse de CHAP31, où les peptides linéaires sont convertis en structures cycliques par RCM.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les catalyseurs pour la RCM. Les principaux produits formés à partir de ces réactions sont des peptides cycliques présentant une stabilité et une activité biologique améliorées .

Applications de la recherche scientifique

CHAP31 a une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : CHAP31 est utilisé comme composé modèle pour étudier la synthèse et les propriétés des peptides cycliques.

Biologie : Il est utilisé pour étudier le rôle des inhibiteurs de la désacétylase des histones dans l'expression des gènes et les processus cellulaires.

Mécanisme d'action

CHAP31 exerce ses effets en inhibant les enzymes désacétylases des histones, qui jouent un rôle crucial dans l'expression des gènes. L'inhibition de ces enzymes entraîne l'accumulation d'histones acétylées, ce qui entraîne des modifications de la structure de la chromatine et de l'expression des gènes. Ce processus induit l'arrêt du cycle cellulaire, la différenciation et l'apoptose dans les cellules cancéreuses . Les cibles moléculaires de CHAP31 comprennent les enzymes désacétylases des histones, et les voies impliquées sont liées à la régulation des gènes et à l'apoptose .

Applications De Recherche Scientifique

CHAP31 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: CHAP31 is used as a model compound for studying the synthesis and properties of cyclic peptides.

Biology: It is used to investigate the role of histone deacetylase inhibitors in gene expression and cellular processes.

Mécanisme D'action

CHAP31 exerts its effects by inhibiting histone deacetylase enzymes, which play a crucial role in gene expression. The inhibition of these enzymes leads to the accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. This process induces cell cycle arrest, differentiation, and apoptosis in cancer cells . The molecular targets of CHAP31 include histone deacetylase enzymes, and the pathways involved are related to gene regulation and apoptosis .

Comparaison Avec Des Composés Similaires

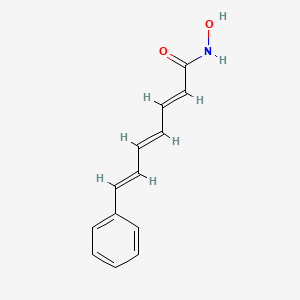

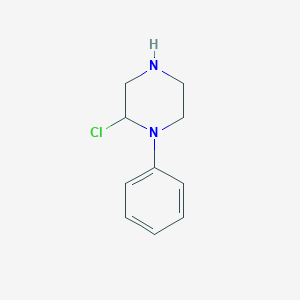

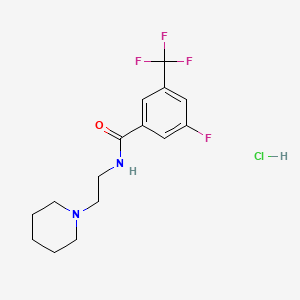

CHAP31 est comparé à d'autres peptides cycliques contenant de l'acide hydroxamique, tels que la trichostatine A et la trapoxin. Ces composés partagent des mécanismes d'action similaires mais diffèrent en termes de stabilité et d'activité biologique. CHAP31 est plus stable en présence de cellules cultivées et présente une activité antitumorale plus forte que la trichostatine A et la trapoxin . D'autres composés similaires comprennent :

Trichostatine A : Un inhibiteur naturel de la désacétylase des histones doté d'une activité antitumorale.

Trapoxin : Un peptide cyclique présentant une activité inhibitrice de la désacétylase des histones.

HC-toxine : Un autre peptide cyclique présentant des propriétés biologiques similaires.

La combinaison unique de stabilité et de puissance de CHAP31 en fait un composé précieux pour la recherche et les applications thérapeutiques.

Propriétés

Formule moléculaire |

C29H45N5O7 |

|---|---|

Poids moléculaire |

575.7 g/mol |

Nom IUPAC |

(2S)-N'-hydroxy-N-[(2R)-3-(4-methoxyphenyl)-1-[[(2S,3R)-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-(pyrrolidine-2-carbonylamino)octanediamide |

InChI |

InChI=1S/C29H45N5O7/c1-4-19(2)25(18-35)33-29(39)24(17-20-12-14-21(41-3)15-13-20)32-28(38)23(9-6-5-7-11-26(36)34-40)31-27(37)22-10-8-16-30-22/h12-15,18-19,22-25,30,40H,4-11,16-17H2,1-3H3,(H,31,37)(H,32,38)(H,33,39)(H,34,36)/t19-,22?,23+,24-,25-/m1/s1 |

Clé InChI |

NTGGUMOPMBIWTJ-UIKXIZPHSA-N |

SMILES isomérique |

CC[C@@H](C)[C@@H](C=O)NC(=O)[C@@H](CC1=CC=C(C=C1)OC)NC(=O)[C@H](CCCCCC(=O)NO)NC(=O)C2CCCN2 |

SMILES canonique |

CCC(C)C(C=O)NC(=O)C(CC1=CC=C(C=C1)OC)NC(=O)C(CCCCCC(=O)NO)NC(=O)C2CCCN2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[47-amino-30-(4-aminobutyl)-9,21-bis(3-carbamimidamidopropyl)-8,11,14,17,20,23,26,29,32,35,38,41,44,46,58-pentadecahydroxy-56-(C-hydroxycarbonimidoyl)-42-(2-hydroxy-2-iminoethyl)-12,33-bis(hydroxymethyl)-15-(1H-imidazol-5-ylmethyl)-27-(1H-indol-3-ylmethyl)-36-methyl-3,4,49,50,53,54-hexathia-7,10,13,16,19,22,25,28,31,34,37,40,43,45,57-pentadecazatricyclo[22.20.7.76,39]octapentaconta-7,10,13,16,19,22,25,28,31,34,37,40,43,45,57-pentadecaen-18-yl]acetic acid](/img/structure/B10847603.png)

![(3S)-4-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-1-[(2R)-2-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2R)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidin-2-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B10847611.png)

![(3S)-3-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-4-amino-1-[(2S)-2-[2-[[(2S)-2-[[(2S,3R)-1-[[(2S)-1-[(2R)-2-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2R)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B10847616.png)

![(4-Aminobutyl)(3-aminopropyl){3-[(6-chloro-2-methyloxyacridin-9-yl)amino]propyl}amine](/img/structure/B10847645.png)

![(3S)-3-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-amino-1-hydroxy-3-sulfanylpropylidene]amino]-1-hydroxyethylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,3-dihydroxypropylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1-hydroxy-4-methylsulfanylbutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxyethylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino]-1,3-dihydroxybutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-4-[(2S)-1-[(2S)-1-[2-[2-[[2-[[(2S,3R)-1-[(2S)-1-[(2R)-2-[N-[(2S)-1-[(2S,3S)-1,3-dihydroxy-1-[(2S)-1-hydroxy-1-[(2S,3S)-1-hydroxy-1-[2-hydroxy-2-[(2S)-1-hydroxy-1-[2-hydroxy-2-[(2S)-1-[(2R)-2-(C-hydroxycarbonimidoyl)pyrrolidin-1-yl]-1-oxopropan-2-yl]iminoethyl]imino-3-methylbutan-2-yl]iminoethyl]imino-3-methylpentan-2-yl]iminopropan-2-yl]iminobutan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]-C-hydroxycarbonimidoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]imino-1,3-dihydroxybutan-2-yl]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-3-phenylpropanoyl]pyrrolidin-1-yl]-4-hydroxy-4-imino-1-oxobutan-2-yl]imino-1-hydroxy-3-phenylpropan-2-yl]imino-4-hydroxybutanoic acid](/img/structure/B10847657.png)

![2-[(1R,6R,9S,12S,15S,18S,21S,24R,27S,30S,33S,36S,39R,42R,47R,56R)-47-amino-30-(4-aminobutyl)-9,21-bis(3-carbamimidamidopropyl)-8,11,14,17,20,23,26,29,32,35,38,41,44,46,58-pentadecahydroxy-56-(C-hydroxycarbonimidoyl)-42-(2-hydroxy-2-iminoethyl)-33,36-bis(hydroxymethyl)-15-(1H-imidazol-5-ylmethyl)-27-(1H-indol-3-ylmethyl)-12-methyl-3,4,49,50,53,54-hexathia-7,10,13,16,19,22,25,28,31,34,37,40,43,45,57-pentadecazatricyclo[22.20.7.76,39]octapentaconta-7,10,13,16,19,22,25,28,31,34,37,40,43,45,57-pentadecaen-18-yl]acetic acid](/img/structure/B10847667.png)

![47-amino-30-(4-aminobutyl)-9,21-bis(3-carbamimidamidopropyl)-8,11,14,17,20,23,26,29,32,35,38,41,44,46,58-pentadecahydroxy-42-(2-hydroxy-2-iminoethyl)-12,33,36-tris(hydroxymethyl)-15-(1H-imidazol-5-ylmethyl)-27-(1H-indol-3-ylmethyl)-18-methyl-3,4,49,50,53,54-hexathia-7,10,13,16,19,22,25,28,31,34,37,40,43,45,57-pentadecazatricyclo[22.20.7.76,39]octapentaconta-7,10,13,16,19,22,25,28,31,34,37,40,43,45,57-pentadecaene-56-carboximidic acid](/img/structure/B10847671.png)

![[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl] sulfate](/img/structure/B10847691.png)

![cis-H-Tyr-c[D-AllylGly-Gly-Phe-D-Allylgly]-OH](/img/structure/B10847693.png)